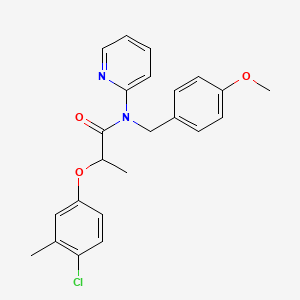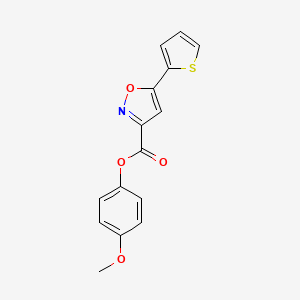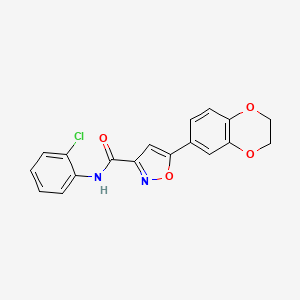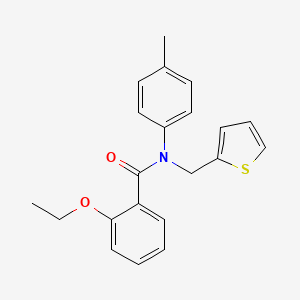![molecular formula C18H27FN2O3S B11348956 1-[(4-fluorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B11348956.png)
1-[(4-fluorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylmethanesulfonyl chloride, which is obtained by reacting 4-fluorotoluene with chlorosulfonic acid.
Formation of Piperidine Derivative: The piperidine ring is introduced by reacting the sulfonyl chloride with piperidine in the presence of a base such as triethylamine.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[(4-Fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the methanesulfonyl group contributes to its stability and reactivity . The compound may modulate signaling pathways and biochemical processes, leading to its observed effects in biological systems .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methanesulfonyl]-N-pentylpiperidine-4-carboxamide can be compared with other similar compounds:
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide: This compound has a naphthyl group instead of a pentyl group, which may alter its binding properties and biological activity.
1-[(4-Fluorophenyl)methanesulfonyl]-N-(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)piperidine-4-carboxamide: The presence of a furan ring and a sulfanyl group introduces additional functional groups that can participate in different chemical reactions.
Properties
Molecular Formula |
C18H27FN2O3S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-pentylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H27FN2O3S/c1-2-3-4-11-20-18(22)16-9-12-21(13-10-16)25(23,24)14-15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3,(H,20,22) |
InChI Key |
CQSQWBJSZHJJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B11348885.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11348887.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11348889.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11348902.png)

![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11348915.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11348923.png)



![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11348934.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11348939.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11348953.png)
